molecular formula C9H10F6O3 B010855 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- CAS No. 101858-31-5

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-

Katalognummer B010855
CAS-Nummer: 101858-31-5
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: YAQPNPYBHOXZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- can lead to the dilation of blood vessels and a decrease in blood pressure. It can also inhibit the growth of cancer cells and protect against ischemic stroke.

Biochemische Und Physiologische Effekte

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has been shown to have various biochemical and physiological effects, including the inhibition of 20-HETE production, the dilation of blood vessels, a decrease in blood pressure, the inhibition of cancer cell growth, and the protection against ischemic stroke. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has several advantages for lab experiments, including its selectivity for 20-HETE synthase, its small molecular weight, and its ability to cross the blood-brain barrier. However, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- also has some limitations, including its low solubility in water and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research on 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, including the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other diseases, and the exploration of the potential therapeutic applications of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- in combination with other drugs. Additionally, the development of new delivery methods for 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- could improve its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- is a selective inhibitor of 20-HETE synthase that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have several biochemical and physiological effects, including the inhibition of 20-HETE production, the dilation of blood vessels, a decrease in blood pressure, the inhibition of cancer cell growth, and the protection against ischemic stroke. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has several advantages for lab experiments, including its selectivity for 20-HETE synthase, but also has some limitations, including its low solubility in water and potential for off-target effects. There are several future directions for the research on 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, including the development of more potent and selective inhibitors of 20-HETE synthase and the investigation of its potential therapeutic applications in combination with other drugs.

Synthesemethoden

The synthesis of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- involves the reaction of 2,5-hexanedione with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst. The yield of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- is around 30-40%, and the purity can be increased by recrystallization.

Wissenschaftliche Forschungsanwendungen

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. It has been shown to inhibit the production of 20-HETE, a potent vasoconstrictor, which can lead to the dilation of blood vessels and a decrease in blood pressure. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has also been shown to inhibit the growth of cancer cells and to protect against ischemic stroke in animal models.

Eigenschaften

CAS-Nummer

101858-31-5

Produktname

2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-

Molekularformel

C9H10F6O3

Molekulargewicht

280.16 g/mol

IUPAC-Name

8,8,8-trifluoro-7-hydroxy-7-(trifluoromethyl)octane-2,5-dione

InChI

InChI=1S/C9H10F6O3/c1-5(16)2-3-6(17)4-7(18,8(10,11)12)9(13,14)15/h18H,2-4H2,1H3

InChI-Schlüssel

YAQPNPYBHOXZOJ-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Kanonische SMILES

CC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Andere CAS-Nummern

101858-31-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.